- The chemistry of 2-oxido-3-phenyliodonio-1,4-benzoquinones: transformation to 2-cyclopentene-1,4-diones and cycloadditionsTetrahedron Letters, 1994, 35(45), 8449-52,
Cas no 930-60-9 (4-Cyclopentene-1,3-dione)

4-Cyclopentene-1,3-dione structure
Nome del prodotto:4-Cyclopentene-1,3-dione
4-Cyclopentene-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Cyclopentene-1,3-dione
- cyclopent-4-ene-1,3-dione
- 1,3-cyclopentenedione
- 2-cyclopentene-1,4-dial
- 2-Cyclopentene-1,4-dione
- 4-cyclopentenone-1,3-dione
- cyclopent-2-ene-1,4-dione
- Maleimide-Related Compound 10
- Cyclopentene-3,5-dione
- Cyclopentenedione
- NSC 155336
- 1-Cyclopentene-3,5-dione
- 2-Cyclopenten-1,4-dione
- Cyclopent-4-en-1,3-dione
- Cyclopentene-1,3-dione
- NSC155336
- NS00039521
- DTXCID00161726
- DTXSID80239235
- Cyclopent-2-en-1,4-dione
- CS-0204257
- Z1083219844
- UNII-P054EQ880I
- P054EQ880I
- 930-60-9
- Q27285950
- AS-58342
- 4-CYCLOPENTENE-1,3-DIONE, 95%
- EINECS 213-219-3
- NSC-155336
- 4-Cyclopentene-1,3-dione #
- AKOS015916278
- BDBM7811
- EN300-68153
- 4-cyclopenten-1,3-dione
- G77214
- CHEMBL224231
-
- MDL: MFCD00001404
- Inchi: 1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2
- Chiave InChI: MCFZBCCYOPSZLG-UHFFFAOYSA-N
- Sorrisi: O=C1CC(=O)C=C1
Proprietà calcolate
- Massa esatta: 96.02110
- Massa monoisotopica: 96.021129
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 128
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 2
- XLogP3: 0
- Superficie polare topologica: 34.1
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 34-36 °C (lit.)
- Punto di ebollizione: 60 °C/1 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 183,2 ° f< br / >Celsius: 84 ° C< br / >
- Indice di rifrazione: 1.5045 (589.3 nm 20 ºC)
- Solubilità: Leggermente solubile (13 g/l) (25°C),
- PSA: 34.14000
- LogP: 0.08450
- Pressione di vapore: 0.1±0.4 mmHg at 25°C
- Solubilità: Non determinato
4-Cyclopentene-1,3-dione Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H317
- Dichiarazione di avvertimento: P280
- Numero di trasporto dei materiali pericolosi:UN 1759
- WGK Germania:3
- Codice categoria di pericolo: 22-43
- Istruzioni di sicurezza: S23; S36/37
- CODICI DEL MARCHIO F FLUKA:8
-
Identificazione dei materiali pericolosi:
- PackingGroup:III
- Condizioni di conservazione:2-8°C
- Frasi di rischio:R37; R43; R22
- Classe di pericolo:8
- Gruppo di imballaggio:III
4-Cyclopentene-1,3-dione Dati doganali
- CODICE SA:2914299000
- Dati doganali:
Codice doganale cinese:
2914299000Panoramica:
2914299000. altri cicloalcanoni senza altri gruppi contenenti ossigeno\Enone ciclico o terpenone ciclico. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914299000. altri chetoni ciclanici, ciclici o ciclotherpenici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
4-Cyclopentene-1,3-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68153-2.5g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 2.5g |
$2418.0 | 2023-05-30 | |
Enamine | EN300-68153-0.25g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 0.25g |
$611.0 | 2023-05-30 | |
Ambeed | A235525-5g |
Cyclopent-4-ene-1,3-dione |
930-60-9 | 97% | 5g |
$346.0 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01027-5g |
Cyclopent-4-ene-1,3-dione |
930-60-9 | 5g |
¥3318.0 | 2021-09-04 | ||
Enamine | EN300-68153-0.1g |
cyclopent-4-ene-1,3-dione |
930-60-9 | 95% | 0.1g |
$428.0 | 2023-05-30 | |
A2B Chem LLC | AB67340-50mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 50mg |
$339.00 | 2023-12-29 | |
A2B Chem LLC | AB67340-500mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 500mg |
$1048.00 | 2023-12-29 | |
A2B Chem LLC | AB67340-250mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 250mg |
$97.00 | 2024-07-18 | |
eNovation Chemicals LLC | D769332-100mg |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 100mg |
$80 | 2024-06-07 | |
1PlusChem | 1P003LQK-5g |
4-Cyclopentene-1,3-dione |
930-60-9 | 95% | 5g |
$1156.00 | 2025-02-20 |
4-Cyclopentene-1,3-dione Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Investigations towards chemical utilization of by-products of the steam cracker: selective oxidation of cyclopentene and cyclopentadiene1984, , (280),,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Formation of aromatic hydrocarbons due to partial oxidation reactions in biomass gasificationPreprints of Symposia - American Chemical Society, 1999, 44(2), 256-260,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Lead tetraacetate Solvents: Acetic acid
Riferimento
- Preparation of 4-cyclopentene-1,3-dione, Japan, , ,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: 1-Butanol ; 48 h, 140 °C
Riferimento
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Green Chemistry,
2013,
15(12),
3367-3376
,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 1 h, 60 °C
Riferimento
- Photochemical Activation of a Hydroxyquinone-Derived Phenyliodonium Ylide by Visible Light: Synthetic and Mechanistic InvestigationsJournal of Organic Chemistry, 2021, 86(2), 1758-1768,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Synthesis and cytotoxic activity of 2-acetyl-4-cyclopentene-1,3-diones and their derivativesPharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 33(12), 631-634,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Sodium dichromate Solvents: Dichloromethane
Riferimento
- Sodium dichromatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Preparation of thiadiazolidines and related compounds as GSK-3 inhibitors, United States, , ,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Selective oxidation of cyclopentene on TiO2(anatase)-supported vanadium-phosphorus oxide catalystsKongop Hwahak, 2000, 11(8), 903-909,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Chromium trioxide Solvents: Dichloromethane , Water-d2
Riferimento
- Preparation of deuterated bictegravir derivatives as HIV integrase inhibitors for the treatment of HIV infection, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Synthesis and antimicrobial activity of some 2-acetyl-4-cyclopentene-1,3-dionesPharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 1999, 33(1), 18-21,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- Electroorganic chemistry. XXIII. Anodic acetoxylation of substituted cyclopentadienes and a novel synthesis of allethroloneChemistry Letters, 1976, (6), 573-6,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- Dehydrogenation of ketones with palladium(II) compounds. II. Dehydrogenation of diketones with palladium(II) compoundsJournal fuer Praktische Chemie (Leipzig), 1975, 317(5), 807-11,
Synthetic Routes 17
Condizioni di reazione
1.1 Catalysts: Cyclopentene
Riferimento
- Possibilities of chemical utilization of olefinic hydrocarbons from the C5 fractions of naphtha steamcrackersErdoel, 1986, 102(7-8), 366-8,
Synthetic Routes 18
Condizioni di reazione
Riferimento
- Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activityBioorganic & Medicinal Chemistry, 2014, 22(5), 1766-1772,
Synthetic Routes 19
Synthetic Routes 20
Synthetic Routes 21
Condizioni di reazione
Riferimento
- Synthesis and characterization of spiro[3.4]octa-5,7-dieneJournal of the American Chemical Society, 1973, 95(25), 8468-9,
4-Cyclopentene-1,3-dione Raw materials
- 2-Acetylcyclopent-4-ene-1,3-dione
- 2-Cyclopentene-1-carboxylic acid, 1-hydroxy-4-oxo-
- cis-cyclopent-4-ene-1,3-diol
- 5-Hydroxymethylfurfural
- 2,5-Cyclohexadiene-1,4-dione,2-hydroxy-
- cyclopent-4-ene-1,3-diol
- 5-Methylene-2(5H)-furanone
- (1r,3s)-cyclopent-4-ene-1,3-diol
- 1-Butanol
4-Cyclopentene-1,3-dione Preparation Products
- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)
- 1,1-diethoxybutane (3658-95-5)
- 4-(furan-2-yl)butan-2-one (699-17-2)
- Butyl 2-furoate (583-33-5)
- 1,1-Dibutoxybutane (5921-80-2)
- Ethyl levulinate (539-88-8)
- Dibutyl carbonate (542-52-9)
- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)
- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)
- Furan,2,2'-methylenebis- (1197-40-6)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)
- Benzoic acid,4-methyl-, butyl ester (19277-56-6)
- 4-Cyclopentene-1,3-dione (930-60-9)
- 2,5-Bis (29953-18-2)
- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)
- 2-(butoxymethyl)furan (56920-82-2)
- 2-Cyclopentenone (930-30-3)
- Butane, 2,2'-oxybis- (6863-58-7)
- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)
- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)
- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)
- 2-Furylacetone (6975-60-6)
4-Cyclopentene-1,3-dione Letteratura correlata
-
1. Synthesis and properties of 4,4′-bi(cyclopentene)-3,3′,5,5′-tetraoneMasaji Kasai,Makoto Funamizu,Masaji Oda,Yoshio Kitahara J. Chem. Soc. Perkin Trans. 1 1977 1660
-
Wenhui Gan,Yuexian Ge,Yu Zhong,Xin Yang Environ. Sci.: Water Res. Technol. 2020 6 2287
-
Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102
-
Christopher J. Rhodes,Ivan D. Reid,Roderick M. Macrae Chem. Commun. 1999 2157
-
5. Constituents of dragon's blood. Part II. Structure and oxidative conversion of a novel secobiflavonoidLucio Merlini,Gianluca Nasini J. Chem. Soc. Perkin Trans. 1 1976 1570
930-60-9 (4-Cyclopentene-1,3-dione) Prodotti correlati
- 4643-27-0(2-Octen-4-one)
- 1121-66-0(2-Cycloheptenone)
- 103560-62-9((E)-4-Oxo-2-nonenal)
- 930-30-3(2-Cyclopentenone)
- 1806070-44-9(2-Bromo-6-(difluoromethyl)-4-iodo-3-methylpyridine)
- 2172195-34-3(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclopentane-1-carboxylic acid)
- 1234616-71-7(4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1267438-61-8(N-(3-bromophenyl)(cyano)methyl-3-methylbutanamide)
- 756828-90-7([(1,3-Dioxaindan-5-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)
- 942002-62-2(N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:930-60-9)4-Cyclopentene-1,3-dione

Purezza:99%
Quantità:25g
Prezzo ($):1521.0